![molecular formula C23H28FN3O4 B2642044 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898464-83-0](/img/structure/B2642044.png)
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Neuroimaging and Epilepsy
The compound 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) has shown potential in neuroimaging, particularly in identifying abnormalities for localizing the epileptogenic zone in temporal lobe epilepsies. A study illustrated that a voxel-based method for computing interhemispheric asymmetric index (AI) using statistical software significantly enhanced the sensitivity and specificity of 18F-MPPF PET in analyzing asymmetries in patients with drug-resistant temporal lobe epilepsy. This suggests that the compound, when used in PET imaging, may provide valuable noninvasive insights for the presurgical assessment of epilepsy patients, especially those with atypical clinical histories or normal MRI results (Didelot et al., 2010).
Anxiety Treatment and Pharmacology
The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, also known as LQFM032, was evaluated for its anxiolytic-like effects. The study suggested that LQFM032 exhibits anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This implies potential therapeutic applications for anxiety disorders, with the compound's effects being antagonized by certain pathway inhibitors (Brito et al., 2017).
Understanding Drug Metabolism
Several studies have focused on the metabolism and disposition of compounds with structures similar to the one . For instance, the metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) was examined, revealing insights into its metabolic pathways and the importance of understanding the metabolites for therapeutic applications, especially for insomnia treatment (Renzulli et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c24-19-6-2-3-7-20(19)26-12-10-25(11-13-26)15-18-14-21(28)22(16-30-18)31-17-23(29)27-8-4-1-5-9-27/h2-3,6-7,14,16H,1,4-5,8-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHUWBQAVMUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.